molecular formula C17H14ClN3O4S2 B2918656 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886926-53-0

2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2918656
CAS No.: 886926-53-0
M. Wt: 423.89
InChI Key: PTNPRSNVXSYDNE-UHFFFAOYSA-N
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Description

The molecule integrates three critical structural motifs:

  • A 1,3,4-oxadiazole ring, which enhances metabolic stability and facilitates π-π stacking interactions with biological targets.
  • A 4-chlorophenylthio group, a halogenated substituent known to improve lipophilicity and cellular uptake .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S2/c1-27(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNPRSNVXSYDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention for its potential biological activities, particularly in the context of cancer treatment and COX enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-chlorophenyl group
  • A thio linkage
  • An oxadiazole moiety
  • A methylsulfonyl group

This unique combination of functional groups contributes to its biological activity.

Research indicates that the compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are crucial in the inflammatory process and are often overexpressed in various cancers. The inhibition of these enzymes can lead to reduced tumor proliferation and improved therapeutic outcomes.

In Vitro Studies

A study published in the Journal of Research in Pharmacy evaluated the antiproliferative effects of this compound against lung cancer cell lines. The results demonstrated significant inhibition of COX-1 and COX-2 activities:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
ControlNTNT
This compound59.5250.59
Cisplatin24.4143.07

These findings suggest that the compound exhibits a stronger inhibitory effect on COX enzymes compared to cisplatin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the importance of specific substituents in enhancing biological activity:

  • The 4-chlorophenyl group is essential for effective COX inhibition.
  • The presence of the methylsulfonyl group contributes to increased solubility and bioavailability.

Research indicates that modifications to the oxadiazole ring can also influence potency against cancer cell lines .

Case Studies

  • Lung Cancer Treatment : In vitro studies showed that this compound significantly inhibited cell growth in A549 lung cancer cells, suggesting its potential as an anti-cancer agent. The mechanism was linked to its ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent tumor growth suppression .
  • Antiproliferative Activity : Further investigations revealed that the compound exhibited an IC50 value lower than many known anticancer agents, indicating its promising role in cancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Key Substituents Biological Activity Potency (IC50/Inhibition) Reference
Target Compound 2-(Methylsulfonyl)phenyl Hypothesized anticancer N/A -
Compound 154 (1) 4-(p-Tolyl)pyrimidin-2-yl Anticancer (A549 cells) 3.8 ± 0.02 μM
N-(4-Chlorophenyl)-2-((5-(4-oxo-phthalazin-1-yl)oxadiazol-2-yl)thio)acetamide (4d) 4-Oxo-3,4-dihydrophthalazin-1-yl Anti-proliferative Not reported
2-((5-Benzofuran-2-yl)oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl Antimicrobial Not reported
8u (Chalcone-oxadiazole hybrid) 3,4,5-Trimethoxyphenyl Tyrosinase inhibition 87.5% yield (synthesis)
Compound 3 (Thiadiazole derivative) 4-Nitrophenylamino-thiadiazole Akt inhibition (C6 glioma) 92.36% inhibition
  • Electron-Withdrawing Groups (EWGs) : The target compound’s methylsulfonyl group contrasts with the 4-nitrophenyl group in ’s compound 3. Both are EWGs, but the sulfonyl group may improve solubility and target engagement compared to nitro groups .
  • Halogen Substituents : The 4-chlorophenylthio group aligns with compound 154 (), where halogenation enhances anticancer activity by promoting hydrophobic interactions with cellular targets .
  • Heterocyclic Additions: Analogues like 4d () incorporate phthalazinone moieties, which may confer anti-proliferative effects but increase molecular weight and complexity compared to the target compound’s simpler acetamide chain .

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